(R)-BoroAlg(+)-Pinanediol

CAS No.: 323197-73-5

Cat. No.: VC3287880

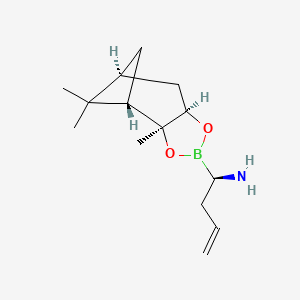

Molecular Formula: C14H24BNO2

Molecular Weight: 249.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 323197-73-5 |

|---|---|

| Molecular Formula | C14H24BNO2 |

| Molecular Weight | 249.16 g/mol |

| IUPAC Name | (1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine |

| Standard InChI | InChI=1S/C14H24BNO2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15/h5,9-12H,1,6-8,16H2,2-4H3/t9-,10-,11+,12-,14-/m0/s1 |

| Standard InChI Key | AFLWKNXNIVUVMF-HNRZYHPDSA-N |

| Isomeric SMILES | B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC=C)N |

| SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N |

Introduction

(R)-BoroAlg(+)-Pinanediol represents an important class of organoboron compounds with distinctive structural characteristics. The parent compound (PubChem CID 56972099) serves as the foundation for the more commonly referenced hydrochloride salt form .

Molecular Characteristics

The hydrochloride salt of this compound, known as (R)-BoroAlg(+)-Pinanediol hydrochloride, has the molecular formula C14H25BClNO2 and a molecular weight of 285.6 g/mol . Its structure incorporates a boron atom within a complex framework that includes the pinanediol moiety, which contributes significantly to its stereochemical properties and reactivity. The full IUPAC name of the hydrochloride salt is (1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride .

The compound's specific stereochemistry is a defining feature, with the (R) configuration at the carbon bearing the amino group, while the (+)-pinanediol portion provides a rigid bicyclic framework that influences the molecule's three-dimensional orientation . This precise stereochemical arrangement is crucial for its biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

The physical and chemical properties of (R)-BoroAlg(+)-Pinanediol and its hydrochloride salt are summarized in the following table:

The boron atom in this compound plays a critical role in its chemical behavior, allowing for unique interactions with biological systems and facilitating specialized applications in organic synthesis.

Synthesis Methods

The synthesis of (R)-BoroAlg(+)-Pinanediol involves sophisticated chemical procedures that ensure the correct stereochemistry and functionality.

General Synthetic Approaches

Based on available patent literature and chemical information, the synthesis typically involves several critical steps :

-

Formation of appropriate boron-carbon bonds with stereoselective control

-

Incorporation of the pinanediol moiety through complexation reactions

-

Strategic functional group transformations to introduce the amino group with the correct stereochemistry

-

Optional salt formation to enhance stability and solubility characteristics

The synthetic pathways must carefully control stereochemistry at multiple points to ensure the desired biological and chemical properties of the final compound.

Key Reagents and Reaction Conditions

The synthesis of (R)-BoroAlg(+)-Pinanediol and related compounds typically employs specific reagents and conditions :

Patent literature indicates that the synthesis method for related compounds involves carefully controlled reaction conditions to achieve the desired stereochemical outcome . The synthesis likely begins with appropriate boron-containing precursors, followed by strategic transformations to incorporate the pinanediol moiety and establish the correct stereochemistry at the amino-bearing carbon.

Biological Activities and Applications

(R)-BoroAlg(+)-Pinanediol demonstrates significant potential in both medicinal chemistry and synthetic applications.

Medicinal Chemistry Applications

Research indicates that (R)-BoroAlg(+)-Pinanediol and its derivatives exhibit several valuable biological activities:

-

Potential antitumor activity through interaction with specific cellular targets

-

Enzyme modulation capabilities, likely through the formation of reversible complexes with active site residues

-

Applications as a building block for more complex therapeutic agents

The boron atom plays a crucial role in these biological interactions, as it can form reversible covalent bonds with nucleophilic groups in proteins and other biomolecules. This property makes boron-containing compounds like (R)-BoroAlg(+)-Pinanediol valuable tools in drug discovery and development.

Applications in Organic Synthesis

Beyond its biological applications, (R)-BoroAlg(+)-Pinanediol serves important functions in organic synthesis:

-

As a chiral auxiliary in asymmetric synthesis reactions to control stereochemistry

-

In the development of boron-containing pharmaceutical intermediates

-

As a precursor for more complex organoboron molecules with specialized functions

The compound's well-defined stereochemistry makes it particularly valuable in reactions where stereocontrol is essential for obtaining the desired product.

Biomolecular Interactions

Studies suggest that (R)-BoroAlg(+)-Pinanediol can interact with various biomolecules through specific mechanisms:

-

Proteins: Forms coordination complexes with nucleophilic amino acid side chains, particularly those containing hydroxyl or amine groups

-

Nucleic acids: Potential interactions with the phosphate backbone or specific nucleobases

-

Enzymes: Reversible inhibition through coordination with active site residues

These interactions form the basis for the compound's biological activities and potential therapeutic applications. The specific stereochemistry of the compound plays a crucial role in determining the selectivity and affinity of these biomolecular interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-BoroAlg(+)-Pinanediol, it is helpful to compare it with structurally or functionally similar compounds.

Structural Analogues

Several compounds share structural or functional similarities with (R)-BoroAlg(+)-Pinanediol:

These structural relationships highlight the versatility of the pinanediol scaffold in creating diverse boron-containing compounds with varied applications.

Structure-Activity Relationships

The specific structural features of (R)-BoroAlg(+)-Pinanediol contribute directly to its functional properties:

-

The boron atom serves as the key interaction site for both synthetic and biological applications

-

The pinanediol moiety provides rigid structural control and influences the compound's three-dimensional orientation

-

The (R) stereochemistry at the amino-bearing carbon determines the specificity of interactions with biological targets

-

The primary amino group offers opportunities for further functionalization and conjugation

These structure-activity relationships provide valuable insights for the rational design of related compounds with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume